Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)
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Overview
Description
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) typically involves the reaction of bicyclo[2.2.2]octane derivatives with diphenylphosphine oxide under controlled conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.
Scientific Research Applications
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s stability makes it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug design and delivery.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar in structure but differs in functional groups.
1,4-Diazabicyclo[2.2.2]octane: Shares the bicyclic core but has different substituents and applications.
Uniqueness
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is unique due to its dual phosphine oxide groups, which enhance its ability to act as a ligand and participate in various chemical reactions. This makes it particularly valuable in catalysis and coordination chemistry .
Properties
Molecular Formula |
C32H32O2P2 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C32H32O2P2/c33-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-24-32(25-22-31,26-23-31)36(34,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2 |
InChI Key |
STRLELIKQUPKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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